5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid
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Overview
Description
5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. The presence of both fluorine and hydroxyl groups on the phenyl ring, along with the carboxylic acid group on the pyridine ring, imparts unique chemical and biological properties to this compound. Fluorinated compounds are often of interest due to their enhanced stability and bioactivity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid typically involves the introduction of fluorine and hydroxyl groups onto a phenyl ring, followed by the formation of the pyridine ring and the carboxylic acid group. One common method involves the use of fluorinated starting materials and subsequent functional group transformations.
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-4-hydroxybenzaldehyde.
Pyridine Ring Formation: The aldehyde group is then converted to a nitrile via a reaction with hydroxylamine hydrochloride, followed by cyclization to form the pyridine ring.
Carboxylic Acid Formation: The nitrile group is hydrolyzed under acidic conditions to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 5-(3-Fluoro-4-oxophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule due to its fluorine content, which can enhance binding affinity and metabolic stability.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the hydroxyl and carboxylic acid groups facilitate binding through hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
- 3-Fluoro-4-pyridineboronic acid pinacol ester
- 2-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid
Uniqueness
5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyridine ring and carboxylic acid moiety provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
5-(3-fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-4-7(1-2-11(10)15)8-3-9(12(16)17)6-14-5-8/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZROBMJSGKPRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687224 |
Source
|
Record name | 5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-69-1 |
Source
|
Record name | 5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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